molecular formula C4H8ClN3 B593917 3-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1228070-91-4

3-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B593917
CAS No.: 1228070-91-4
M. Wt: 133.579
InChI Key: UPCGPFOFJCKUEV-UHFFFAOYSA-N
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Description

3-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes .

Scientific Research Applications

3-methyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

This compound is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3-methyl-1H-pyrazole with an amine source under controlled conditions. One common method includes the reaction of 3-methyl-1H-pyrazole with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

5-methyl-1H-pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c1-3-4(5)2-6-7-3;/h2H,5H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCGPFOFJCKUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696406
Record name 5-Methyl-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228070-91-4
Record name 1H-Pyrazol-4-amine, 3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228070-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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